Despite its promising potential, DHIQ has several limitations that need to be addressed in future research. The synthesis of DHIQ is challenging and requires optimization to increase yield and purity. There is a need for further studies to elucidate its pharmacokinetics, pharmacodynamics, and toxicity in animal models and humans. Furthermore, the mechanisms of its anti-cancer and other activities need to be fully understood to develop more effective drugs based on this scaffold. The future directions for the research on DHIQ include the development of novel analogs, optimization of its physicochemical properties and pharmacological profiles, and clinical trials to evaluate its safety and efficacy in humans.
In conclusion, DHIQ is a promising lead compound for developing new therapeutic agents for cancer, inflammation, and other diseases. Its multi-targeted activities and low toxicity make it a potential candidate for combination therapy. However, further research is needed to optimize its synthesis, characterize its pharmacological properties, and evaluate its safety and efficacy in animal models and humans. The future directions for the research on DHIQ are wide-ranging and have the potential to revolutionize the treatment of various diseases.